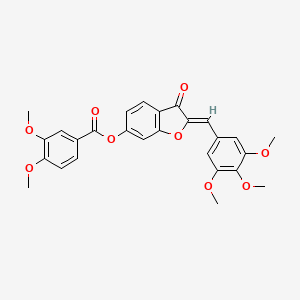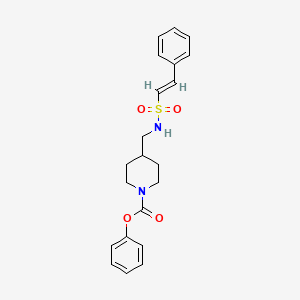
(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 1 and has been synthesized using different methods.
Scientific Research Applications
Biological Activity and Agonist Potential Research on novel sulfonamides, closely related to the chemical structure of interest, has revealed potent biological activities. For example, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their activity on human beta(3)-adrenergic receptors (AR). Modifications to these compounds resulted in potent full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-ARs, indicating their potential in treating disorders related to these receptors (Hu et al., 2001).
Phospholipase A2 Inhibition Another study focused on substituted benzenesulfonamides, showing that specific N-(phenylalkyl)piperidine derivatives were potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in coronary occluded rats, highlighting their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Enzyme Inhibition for Neurodegenerative Disorders Further research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives demonstrated in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies supported these findings, suggesting these compounds as potential therapeutic agents (Khalid et al., 2014).
Cytochrome P450 Enzyme Metabolism Investigations into the metabolism of novel antidepressants have elucidated the role of cytochrome P450 enzymes in drug metabolism, offering insights into drug design and the prediction of drug-drug interactions. Such studies underscore the importance of understanding metabolic pathways in the development of safe and effective therapeutic agents (Hvenegaard et al., 2012).
Antibacterial Applications Additionally, research into 1,3,4-oxadiazole bearing compounds, which share functional groups with the compound of interest, has demonstrated promising antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents in the face of rising antibiotic resistance (Khalid et al., 2016).
Mechanism of Action
Target of action
The compound is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of action
The sulfonamide group in the compound is a common feature in many drugs and could potentially be involved in binding to its target. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Piperidine derivatives and sulfonamides can interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Piperidine derivatives and sulfonamides generally have good bioavailability, but the exact ADME properties of this compound would need to be determined experimentally .
properties
IUPAC Name |
phenyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(27-20-9-5-2-6-10-20)23-14-11-19(12-15-23)17-22-28(25,26)16-13-18-7-3-1-4-8-18/h1-10,13,16,19,22H,11-12,14-15,17H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKKKWNDCUCAMD-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


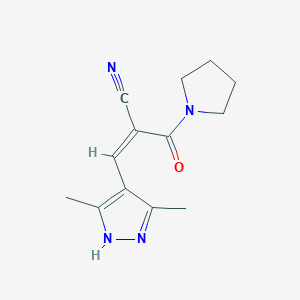
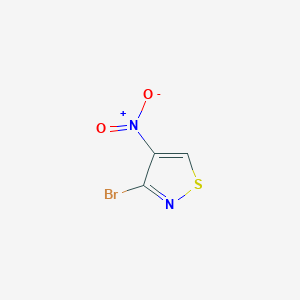
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
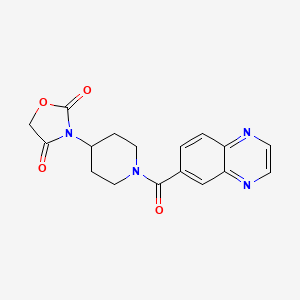
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)
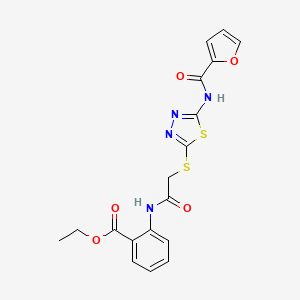
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)
